3-Phenyloxetane-3-carbaldehyde is a chemical compound characterized by its oxetane ring structure modified with a phenyl group and an aldehyde functional group. The compound's molecular formula is , and it is known for its potential applications in medicinal chemistry and organic synthesis. The presence of the oxetane ring contributes to the compound's unique reactivity and physicochemical properties, making it a subject of interest in various chemical research fields.
3-Phenyloxetane-3-carbaldehyde falls under the classification of oxetanes, which are four-membered cyclic ethers. This specific compound can be synthesized from various precursors, including phenolic compounds and aldehydes, through multiple synthetic pathways. Its structural features allow it to participate in diverse chemical reactions, making it relevant in the development of pharmaceuticals and agrochemicals.
The synthesis of 3-Phenyloxetane-3-carbaldehyde can be achieved through several methods:
The synthesis often requires careful selection of reagents and conditions to ensure high yields and minimize side reactions. For example, using appropriate solvents like DMF in conjunction with specific catalysts can significantly enhance reaction efficiency.
The molecular structure of 3-Phenyloxetane-3-carbaldehyde features a four-membered oxetane ring attached to a phenyl group and an aldehyde functional group at the third position of the ring. The compound's structure can be represented as follows:
3-Phenyloxetane-3-carbaldehyde can undergo various chemical reactions due to its reactive aldehyde group and the strained oxetane ring:
Reactions involving this compound often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for 3-Phenyloxetane-3-carbaldehyde primarily revolves around its reactivity as an electrophile due to the aldehyde group. In nucleophilic addition reactions, nucleophiles attack the carbonyl carbon, leading to various products depending on the nature of the nucleophile used. The oxetane ring's strain also facilitates its participation in ring-opening reactions under suitable conditions.
The applications of 3-Phenyloxetane-3-carbaldehyde are primarily centered around its utility in organic synthesis and medicinal chemistry:
3-Substituted oxetanes serve as multifunctional molecular switches in lead optimization, simultaneously modulating multiple physicochemical parameters:
Table 1: Bioisosteric Impact of 3-Substituted Oxetanes in Clinical Compounds
Compound | Target | Key Oxetane Role | Outcome |
---|---|---|---|
Ziresovir (3) | RSV Fusion Protein | Replaces gem-dimethyl; reduces log D | Phase III success; enhanced PK profile |
Oxetano-thalidomide (1) | Immunomodulatory | Blocks racemization; maintains polarity | Eliminated enantiomer-specific toxicity |
Sulphonamide 4 | MMP-13 | Lowers lipophilicity; improves selectivity | Complete collagenolysis inhibition in vitro |
The substitution pattern at C-3 critically determines stability, synthetic accessibility, and conformational behavior:
3-Monosubstituted Oxetanes: These scaffolds (e.g., oxetan-3-ol, oxetane-3-carbaldehyde) exhibit heightened ring strain reactivity. The aldehyde group in 3-phenyloxetane-3-carbaldehyde participates in nucleophilic additions but may render the oxetane susceptible to acid-catalyzed ring-opening due to electronic destabilization. Their synthetic utility lies in further derivatization—reductive amination of oxetane-3-carbaldehydes yields pharmacologically relevant aminomethyl derivatives [8].
3,3-Disubstituted Oxetanes: Scaffolds like 3-methyl-3-phenyloxetane benefit from steric stabilization. The quaternary carbon impedes SN₂ backside attack, enhancing stability under physiological conditions. Recent studies confirm 3,3-disubstituted oxetanes tolerate diverse reaction conditions (e.g., alkylations, acylations, C–C couplings) with <5% ring degradation [7]. However, this stability trades off with synthetic complexity: constructing sterically congested quaternary centers often requires multi-step sequences [1] [7].
Table 2: Comparative Analysis of Oxetane Scaffold Architectures
Property | 3-Monosubstituted | 3,3-Disubstituted | 3-Phenyloxetane-3-carbaldehyde |
---|---|---|---|
Ring Strain Reactivity | High | Moderate | High (aldehyde destabilization) |
Metabolic Stability | Moderate | High | Moderate |
Synthetic Accessibility | High (e.g., direct oxidation of oxetan-3-ol) | Moderate to low | Moderate (requires protected routes) |
Commercial Availability | Multiple building blocks (e.g., oxetan-3-ol: $2.49–9.10/g) | Limited (e.g., 3-methyl-3-phenyloxetane: $1227.49/g) | Specialized suppliers (e.g., ENAO Chemical) |
The trajectory of aryl-substituted oxetanes reflects three evolutionary phases:
Natural Product Inspiration (1960s–1990s): The discovery of taxol (paclitaxel) in 1971 revealed nature’s use of an unsubstituted oxetane ring for microtubule stabilization. Its C-4/C-20 oxetane was shown to enforce a bioactive "T-taxol" conformation essential for tubulin binding [6]. However, synthetic challenges hindered early exploration of synthetic aryl-oxetane analogs.
Methodology Renaissance (1990s–2010s): Studies on 3-phenyloxetane reactivity (e.g., Moodie’s 1998 observation of preferential aromatic nitration over ring-opening with N₂O₅) revealed the scaffold’s electronic duality [3]. Concurrently, Carreira’s systematic exploration of 3-aryl-3-oxetanyl carbinols established robust synthetic routes, enabling drug discovery applications. The aryl group’s electron-withdrawing effect was found to subtly modulate oxetane ring stability [8].
Modern Building Blocks (2020s–Present): Commercial availability of 3-phenyloxetane-3-carbaldehyde derivatives has expanded dramatically. Catalogs now include enantiopure variants (e.g., (R)-3-aminooxetan-2-one tosylate) and functionalized spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate), enabling fragment-based drug design . Scalable synthetic routes (>1 kg runs) have been optimized for reactions like Knoevenagel condensations using ethyl 2-(oxetan-3-ylidene)acetate [7] .
Table 3: Key Commercial Derivatives of 3-Phenyloxetane Scaffolds
CAS Number | Compound Name | Purity | Price/Gram (USD) | Supplier |
---|---|---|---|---|
10317-13-2 | 3-Phenyloxetane | 95+% | $829.60–497.98 | ENAO Chemical |
51626-91-6 | 3-Methyl-3-phenyloxetane | 95+% | $1227.49 | ENAO Chemical |
497239-45-9 | (3-Phenyloxetan-3-yl)methanamine | 98% | $919.65 | ENAO Chemical |
922500-91-2 | Ethyl 2-(oxetan-3-ylidene)acetate | 95+% | $114.88–67.63 | ENAO Chemical |
1207175-54-9 | Ethyl 2-(3-aminooxetan-3-yl)acetate | 95+% | $507.23–321.24 | ENAO Chemical |
The emergence of 3-phenyloxetane-3-carbaldehyde as a privileged synthon culminates this evolution. Its aldehyde group serves as a linchpin for diverse transformations (e.g., Wittig olefinations, reductive aminations), while the 3-phenyl group enhances π-stacking capabilities—a feature exploited in kinase inhibitors like Abbott’s TRPV1 antagonists [8]. Current research focuses on stereoselective synthesis and stability profiling under physiological conditions [7].
Compounds Mentioned
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8